molecular formula C7H4BrClF3NO B8266384 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B8266384
M. Wt: 290.46 g/mol
InChI Key: JFNLXSJCEAGYTB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, chlorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently. The use of automated systems and real-time monitoring can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions with nucleophiles can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups can influence its binding affinity and reactivity with biological molecules. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridines and trifluoromethyl-substituted pyridines, such as:

Uniqueness

What sets 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of selective inhibitors or catalysts .

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c1-14-6-4(7(10,11)12)5(9)3(8)2-13-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLXSJCEAGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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